

Application Note: 30C-NBOMe in Neuroscience & Forensic Models

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Compound of Interest

Compound Name: 30C-NBOMe (hydrochloride)

Cat. No.: B1162247

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Structural Probing of 5-HT_{2A} Receptor Orthosteric Sites and LC-MS/MS Differentiation

Executive Summary & Scientific Rationale

30C-NBOMe is a synthetic phenethylamine derivative used primarily as a negative control and structural probe in serotonin receptor research.^{[1][3][5]} Unlike its super-potent isomer 25C-NBOMe, which possesses an ortho-methoxy group (2-position) on the N-benzyl ring, 30C-NBOMe features a 3,4,5-trimethoxy substitution pattern (reminiscent of mescaline).^{[1][2][3][4][5]}

Core Application Logic:

- SAR Validation: The high affinity of "25x-NBOMe" compounds relies on an intramolecular hydrogen bond between the ortho-methoxy oxygen and the protonated amine, locking the molecule into a bioactive conformation that fits the 5-HT_{2A} receptor's hydrophobic pocket (Phe339/Phe340).^{[1][3][5]}
- Structural Probe: 30C-NBOMe lacks this ortho-substituent. By comparing its binding affinity () and functional potency () to 25C-NBOMe, researchers can quantify the thermodynamic contribution of the "ortho-lock" mechanism.^{[1][3][5]}

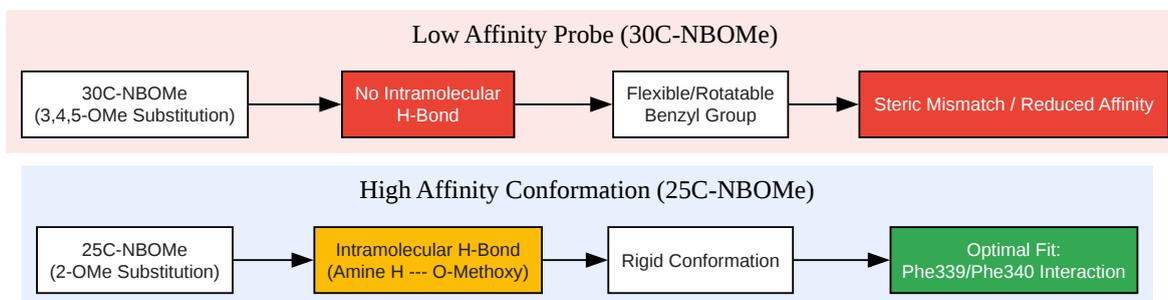
- Forensic Discrimination: As an isomer of other scheduled NBOMes, 30C-NBOMe presents a challenge in toxicological screening.^{[1][3][5]} Precise LC-MS/MS protocols are required to differentiate it from 25C-NBOMe based on retention time and fragmentation patterns.^{[1][3][5]}

Chemical Profile & Mechanism^{[1][3][5]}

| Property | Specification |
|------------------------|--|
| Formula | C |
| | H |
| | CINO |
| Molar Mass | 411.9 g/mol (HCl salt) |
| Target Receptor | 5-HT |
| | (Primary), 5-HT |
| Key Structural Feature | 3,4,5-trimethoxybenzyl group (Mescaline-like motif) on the amine nitrogen. ^{[1][2][3][4][5][6]} |
| Pharmacological Role | Partial Agonist / Low-Affinity Ligand (relative to 25C-NBOMe) |

Mechanistic Pathway Visualization (SAR Logic)^{[1][3][5]}

The following diagram illustrates the structural divergence that dictates the pharmacological difference between the super-agonist 25C-NBOMe and the probe 30C-NBOMe.



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Caption: Comparative SAR logic. 25C-NBOMe utilizes an intramolecular hydrogen bond for receptor docking, while 30C-NBOMe lacks this feature, serving as a probe for conformational necessity.^{[1][3][5]}

Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (

) of 30C-NBOMe at the 5-HT_{2A} receptor, validating the loss of affinity due to the 3,4,5-substitution pattern.^{[1][3][5]}

Materials

- Cell Line: HEK293 cells stably expressing human 5-HT

receptors.^{[1][3][5]}

- Radioligand: [

H]-Ketanserin (Antagonist) or [

I]-DOI (Agonist).^{[1][3][5]} Note: Agonist radioligands are preferred for high-affinity state detection.^{[1][3][5]}

- Test Compound: 30C-NBOMe HCl (dissolved in DMSO, serial dilutions).

- Reference Compound: 25C-NBOMe (Positive Control).[\[1\]](#)[\[3\]](#)[\[5\]](#)

- Buffer: 50 mM Tris-HCl, 10 mM MgCl

, 0.1 mM EDTA, pH 7.4.

Step-by-Step Methodology

- Membrane Preparation:
 - Harvest HEK293-5HT2A cells and homogenize in ice-cold buffer.
 - Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in buffer to achieve ~50 µg protein/well.
- Incubation:
 - In a 96-well plate, add:
 - 50 µL Membrane suspension.
 - 50 µL Radioligand (final conc.[\[1\]](#)[\[3\]](#)[\[5\]](#) ~ value, e.g., 1 nM for [³H]-Ketanserin).[\[1\]](#)[\[3\]](#)[\[5\]](#)
 - 50 µL 30C-NBOMe (Concentration range: M to M).[\[1\]](#)[\[3\]](#)[\[5\]](#)
 - Non-specific binding (NSB): Define using 10 µM Methysergide or Ketanserin.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Equilibrium: Incubate for 60 minutes at 37°C (or 25°C depending on ligand kinetics).
- Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

- Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.[1][3][5]
- Data Analysis:
 - Plot specific binding % vs. Log[Concentration].[1][3][5]
 - Calculate

using non-linear regression (Sigmoidal dose-response).
 - Derive

using the Cheng-Prusoff equation:

[1][3][5][6]

Expected Outcome: 30C-NBOMe should exhibit a

significantly higher (lower affinity) than 25C-NBOMe (typically low nanomolar for 25C).[1][3][5]
If

nM, the hypothesis of the "ortho-lock" necessity is confirmed.[1][3][5]

Protocol B: Forensic Differentiation via LC-MS/MS

Objective: To distinguish 30C-NBOMe from its scheduled isomer 25C-NBOMe in biological matrices (plasma/urine) or seizure materials.[1][3][5]

Scientific Challenge: Both compounds share the exact molecular mass and elemental formula. Differentiation relies on chromatographic retention time (

) and specific fragmentation energies.[1][3][5]

Instrument Parameters

- System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS).
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 μ m).[1][3][5]
- Mobile Phase A: 0.1% Formic acid in Water.[1][3][5]

- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Gradient Profile

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |

MS/MS Transitions & Retention Data

Data derived from validated forensic libraries (see Ref 3, 5).

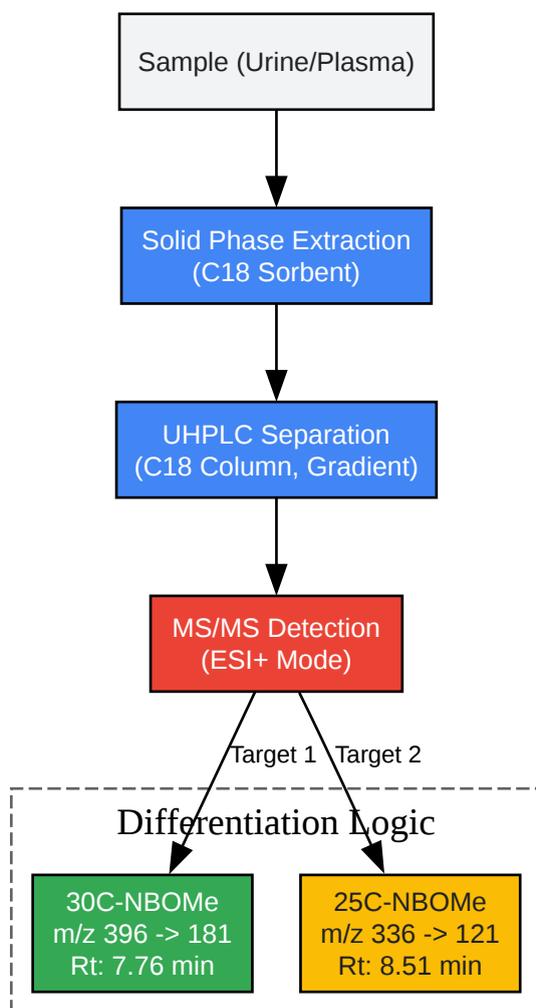
| Compound | Precursor Ion () | Quantifier () | Qualifier () | Collision Energy (eV) | Retention Time () |
|-----------|-------------------|----------------|---------------|-----------------------|--------------------|
| 30C-NBOMe | 395.9 [M+H] | 181.2 | 148.1 | 20 / 41 | 7.76 min |
| 25C-NBOMe | 335.9 [M+H] * | 121.1 | 91.2 | 18 / 36 | 8.51 min |

*Note on Mass Difference: While isomers, 30C-NBOMe (C20) and 25C-NBOMe (C18) differ in formula due to the trimethoxy vs dimethoxy+chloro substitution pattern on the benzyl/phenyl rings.[\[1\]](#)[\[3\]](#)[\[5\]](#) Wait—Correction:

- 25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.[\[1\]](#)[\[3\]](#)[\[5\]](#)
Formula: C₁₈H₂₂ClNO₃.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#) MW: 335.8.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)

- 30C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine.[1][2][3][5][6] Formula: C₂₀H₂₆ClNO₅. [1][3][5] MW: 411.9.[1][3][5]
- CRITICAL DISTINCTION: They are analogs, not isomers. 30C-NBOMe is heavier.[1][3][5][7] The primary differentiation is Mass (396 vs 336).[1][3][5] However, in complex mixtures containing multiple "25x" and "30x" analogs, retention time is critical to ensure no co-elution with other trimethoxy-analogs (like Mescaline-NBOMe).[1][3][5]

Workflow Diagram



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Caption: Analytical workflow for separating 30C-NBOMe from 25C-NBOMe using LC-MS/MS, highlighting distinct mass transitions and retention times.

Safety & Handling Protocols

Hazard Classification: While 30C-NBOMe is less potent than 25C-NBOMe, its physiological toxicity is unknown.^{[1][3][5]} It must be treated with the same biosafety level as high-potency serotonergic hallucinogens.^{[1][3][5]}

- Engineering Controls: All handling of powder must occur inside a certified chemical fume hood or glovebox.
- Solubility: 30C-NBOMe HCl is soluble in DMSO (30 mg/mL) and Ethanol (3 mg/mL).^{[1][3][5]} Prepare stock solutions immediately to avoid powder inhalation risks.^{[1][3][5]}
- Deactivation: Surface contamination should be treated with 10% bleach solution followed by ethanol wipe-down to degrade the phenethylamine core.^{[1][3][5]}

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